molecular formula C8H8BNO3 B572067 (4-Cyano-2-methoxyphenyl)boronic acid CAS No. 1256345-67-1

(4-Cyano-2-methoxyphenyl)boronic acid

Cat. No. B572067
M. Wt: 176.966
InChI Key: CCUBWDNQHCIXNF-UHFFFAOYSA-N
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Description

(4-Cyano-2-methoxyphenyl)boronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 176.97 .


Synthesis Analysis

Boronic acids, including (4-Cyano-2-methoxyphenyl)boronic acid, are commonly used as building blocks and synthetic intermediates . The synthesis of this compound involves various reactions, including the Suzuki-Miyaura cross-coupling and the Passerini-type three-component coupling reaction .


Molecular Structure Analysis

The empirical formula of (4-Cyano-2-methoxyphenyl)boronic acid is C8H8BNO3 . The InChI code is 1S/C8H8BNO3/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-4,11-12H,1H3 .


Chemical Reactions Analysis

(4-Cyano-2-methoxyphenyl)boronic acid is involved in various chemical reactions. For instance, it participates in the synthesis of oligo-boronic acid receptors with improved structural and electronic properties . It also plays a role in the palladium-catalyzed Suzuki-Miyaura cross-coupling in water .


Physical And Chemical Properties Analysis

(4-Cyano-2-methoxyphenyl)boronic acid is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C . .

Scientific Research Applications

  • Fluorescence Quenching Studies : Boronic acid derivatives like 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid have been studied for their fluorescence quenching properties in alcohols. This study is significant for understanding the conformational changes in the ground state of the solutes due to intermolecular and intramolecular hydrogen bonding in alcohol environments (Geethanjali et al., 2015).

  • Complex Formation with Aryloxorhodium : The reaction of (4-methoxyphenyl)boronic acid with an aryloxorhodium complex leads to the formation of cationic rhodium complexes with new tetraarylpentaborates. This research provides insights into the chemical properties and structure of these complexes (Nishihara et al., 2002).

  • Protecting Group for Boronic Acids : A novel boronic acid protecting group, MPMP-diol, has been developed for 1-(4-methoxyphenyl)-2-methylpropane-1,2-diol. This study is relevant for the protection and deprotection of boronic acids under mild conditions (Yan et al., 2005).

  • Cyanoformazanate Boron Difluoride Dyes : The synthesis of a series of 3-cyanoformazanate boron difluoride dyes, including phenyl, 4-methoxyphenyl, and 4-cyanophenyl N-substituted derivatives, demonstrates the tunable, substituent-dependent properties of these compounds (Barbon et al., 2014).

  • Biological Activity and Structure Studies : Two new derivatives of {4-[(N-substituted amino)(diethoxyphosphoryl)methyl]phenyl}boronic acids have been synthesized to explore their multifunctional compound structure, which is significant for applications in medicine, agriculture, and industrial chemistry (Zhang et al., 2017).

Safety And Hazards

(4-Cyano-2-methoxyphenyl)boronic acid is considered hazardous. It may cause skin and eye irritation and may also cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

properties

IUPAC Name

(4-cyano-2-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO3/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-4,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUBWDNQHCIXNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C#N)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681548
Record name (4-Cyano-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Cyano-2-methoxyphenyl)boronic acid

CAS RN

1256345-67-1
Record name B-(4-Cyano-2-methoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256345-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Cyano-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
J Axford, MJ Sung, J Manchester, D Chin… - Journal of Medicinal …, 2021 - ACS Publications
Spinal muscular atrophy (SMA) is a debilitating neuromuscular disease caused by low levels of functional survival motor neuron protein (SMN) resulting from a deletion or loss of …
Number of citations: 12 pubs.acs.org
AK Cheung, B Hurley, R Kerrigan, L Shu, DN Chin… - 2018 - ACS Publications
Spinal muscular atrophy (SMA), a rare neuromuscular disorder, is the leading genetic cause of death in infants and toddlers. SMA is caused by the deletion or a loss of function mutation …
Number of citations: 113 pubs.acs.org

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